2-Bromo-4-fluorotoluene (CAS 1422-53-3) is a highly versatile, halogenated aromatic building block widely procured for pharmaceutical, agrochemical, and advanced materials synthesis. Featuring an electron-withdrawing para-fluorine atom and an ortho-bromine atom relative to a benzylic methyl group, this compound offers orthogonal reactivity profiles. The bromine atom serves as a robust handle for transition-metal-catalyzed cross-coupling and Grignard reagent formation, while the methyl group can be oxidized or halogenated for further elaboration. Its specific steric and electronic properties make it a critical intermediate for synthesizing sterically hindered biaryls, complex heterocycles, and active pharmaceutical ingredients (APIs) such as dipeptidyl peptidase-IV (DPP-IV) inhibitors[1].
Substituting 2-bromo-4-fluorotoluene with closely related analogs often results in compromised process economics or altered reaction pathways. For instance, replacing it with 2-iodo-4-fluorotoluene dramatically increases raw material costs, rendering large-scale API manufacturing economically unviable despite the latter's faster halogen-magnesium exchange rates [1]. Conversely, attempting to use the unhalogenated 4-fluorotoluene requires downstream electrophilic bromination, which typically yields an inseparable mixture of isomers where the 2-bromo isomer dominates (80:20 ratio), making the direct procurement of the pure 3-bromo isomer highly inefficient and costly [2]. Furthermore, substituting with unhindered aryl bromides like 4-bromofluorobenzene in catalyst screening fails to accurately model the steric bulk required to validate high-performance cross-coupling catalysts, leading to false positives in process development[3].
In the synthesis of halogenated toluene derivatives, the direct bromination of 4-fluorotoluene yields a mixture of constitutional isomers. Standard catalytic bromination utilizing iron in carbon tetrachloride demonstrates a strong kinetic preference, producing 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene in an approximate 80:20 ratio [1]. Because 2-bromo-4-fluorotoluene is the dominant major isomer formed during this electrophilic aromatic substitution, it is significantly easier to isolate and scale. This inherent synthetic efficiency translates directly to a lower procurement cost and higher supply chain reliability compared to the minor 3-bromo isomer, making it the preferred ortho-bromo-para-fluoro building block for industrial applications.
| Evidence Dimension | Isomer yield ratio during 4-fluorotoluene bromination |
| Target Compound Data | 80% yield (2-bromo-4-fluorotoluene) |
| Comparator Or Baseline | 20% yield (3-bromo-4-fluorotoluene) |
| Quantified Difference | 4-fold higher yield for the 2-bromo isomer |
| Conditions | Bromination of 4-fluorotoluene with iron catalyst in CCl4 |
Buyers should select the 2-bromo isomer for large-scale syntheses because its status as the kinetically favored major product ensures substantially lower procurement costs and higher commercial availability.
The generation of the 2-methyl-5-fluorophenylmagnesium halide Grignard reagent is a critical step in synthesizing APIs such as DPP-IV inhibitors [2]. While 2-iodo-4-fluorotoluene enables rapid (45 min) halogen-magnesium exchange at 0 °C using i-PrMgCl (≥95% conversion), its high cost prohibits industrial scale-up [1]. In contrast, 2-bromo-4-fluorotoluene exhibits sluggish exchange with i-PrMgCl (10-20% after 24 h at 20-25 °C) but successfully and economically forms the required Grignard reagent via traditional magnesium turnings at reflux (2 h)[1][2]. This makes the bromo-analog the definitive choice for cost-conscious process chemistry, balancing reactivity with raw material economics.
| Evidence Dimension | Cost-effective Grignard formation route |
| Target Compound Data | Traditional Mg turnings at reflux (2 h) for complete conversion |
| Comparator Or Baseline | 2-Iodo-4-fluorotoluene (requires expensive i-PrMgCl for 0 °C exchange) |
| Quantified Difference | Maintains high conversion while avoiding prohibitive iodine-analog costs |
| Conditions | Large-scale API intermediate synthesis (e.g., DPP-IV inhibitors) |
Procurement teams scaling up API production must prioritize the bromo-analog to maintain economic viability while utilizing standard magnesium insertion protocols.
In the development of advanced protein-mimetic and supported palladium catalysts, 2-bromo-4-fluorotoluene is utilized as a rigorous benchmark substrate due to the steric hindrance imposed by the ortho-methyl group [1]. When compared to the unhindered baseline 4-bromofluorobenzene, 2-bromo-4-fluorotoluene significantly challenges the solvophobic pocket and metal-ligand cross-links of polymeric catalysts. In standardized Suzuki-Miyaura coupling assays with phenylboronic acids, the ortho-substituted target compound requires highly optimized catalyst architectures to achieve high yields, whereas unhindered analogs couple readily under generic conditions [1].
| Evidence Dimension | Steric challenge in catalyst screening |
| Target Compound Data | Requires optimized Pd-catalyst architectures to overcome ortho-methyl hindrance |
| Comparator Or Baseline | 4-Bromofluorobenzene (couples readily under generic conditions) |
| Quantified Difference | Provides a rigorous steric hurdle for validating high-performance catalysts |
| Conditions | Suzuki-Miyaura cross-coupling with polymeric Pd catalysts in DMF:H2O |
R&D buyers should procure this compound as a stringent benchmarking tool to accurately validate the steric tolerance of novel cross-coupling catalysts before commercial deployment.
2-Bromo-4-fluorotoluene provides essential orthogonal reactivity for the total synthesis of complex natural products, such as the tetracyclic spiro-naphthoquinone Chartspiroton [1]. The benzylic methyl group allows for initial formylation and condensation to an indandione (58% yield), while the intact ortho-bromine atom is subsequently utilized in a Suzuki-Miyaura coupling with potassium furan-2-trifluoroborate (50% yield) to install a masked carboxylic acid[1]. Unhalogenated analogs like 4-fluorotoluene cannot support this sequential functionalization, as they lack the precise pre-installed halide handle required for the downstream C-C bond formation.
| Evidence Dimension | Capacity for sequential orthogonal functionalization |
| Target Compound Data | Supports sequential benzylic formylation and subsequent Suzuki coupling (50% yield) |
| Comparator Or Baseline | 4-Fluorotoluene (lacks the orthogonal cross-coupling handle) |
| Quantified Difference | Enables multi-step spiro-scaffold construction impossible with unhalogenated analogs |
| Conditions | Total synthesis of Chartspiroton intermediates |
Synthetic chemists must procure the pre-brominated compound to enable site-specific, sequential functionalization without requiring harsh, non-selective downstream halogenation steps.
Leveraging its compatibility with traditional magnesium turnings, 2-bromo-4-fluorotoluene is the ideal starting material for synthesizing 2-methyl-5-fluorophenylmagnesium bromide. This Grignard reagent is a critical intermediate for downstream carboxylation in the commercial manufacturing of dipeptidyl peptidase-IV (DPP-IV) inhibitors for Type-2 diabetes treatment [1].
Due to the steric hindrance introduced by the ortho-methyl group, this compound serves as an essential stress-test substrate in R&D. It is optimally used to validate the efficiency, stability, and steric tolerance of newly developed polymeric, supported, or homogeneous palladium catalysts in Suzuki, Heck, and Buchwald-Hartwig reactions [2].
The compound is the right choice for total synthesis campaigns requiring sequential functionalization. Its benzylic methyl group and ortho-bromine atom allow for independent, step-wise elaboration—such as formylation followed by Suzuki coupling—making it indispensable for constructing complex multi-ring systems like spiro-naphthoquinones [3].
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